molecular formula C13H20N2O5Si B12611264 tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane CAS No. 910482-16-5

tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane

Cat. No.: B12611264
CAS No.: 910482-16-5
M. Wt: 312.39 g/mol
InChI Key: RPNIMIMWWHERAL-UHFFFAOYSA-N
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Description

tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane: is an organic compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyl group, a 3,5-dinitrophenyl group, and a dimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane typically involves the reaction of tert-butyl dimethylsilyl chloride with 3,5-dinitrophenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or chromatography to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane is used as a reagent in organic synthesis. It serves as a protecting group for alcohols and amines, allowing for selective reactions to occur without interference from other functional groups .

Biology: The compound is utilized in biological research for the modification of biomolecules. It can be used to introduce specific functional groups into proteins or nucleic acids, facilitating the study of their structure and function .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug delivery agent. Its unique chemical properties enable the targeted delivery of therapeutic agents to specific tissues or cells .

Industry: In the industrial sector, the compound is employed in the production of specialty chemicals and materials. It is used in the synthesis of advanced polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane involves its ability to form stable covalent bonds with various substrates. The tert-butyl and dimethylsilane groups provide steric hindrance, protecting the reactive sites from unwanted interactions. This allows for selective modification of target molecules, facilitating specific chemical transformations .

Comparison with Similar Compounds

  • tert-Butyl dimethylsilyl chloride
  • tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane
  • tert-Butyl[(3,5-dimethylphenyl)methoxy]dimethylsilane

Comparison: Compared to similar compounds, tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane is unique due to the presence of the 3,5-dinitrophenyl group. This group imparts distinct electronic and steric properties, enhancing the compound’s reactivity and selectivity in various chemical reactions. Additionally, the dinitrophenyl group provides specific binding interactions, making the compound valuable in applications requiring precise molecular recognition .

Properties

CAS No.

910482-16-5

Molecular Formula

C13H20N2O5Si

Molecular Weight

312.39 g/mol

IUPAC Name

tert-butyl-[(3,5-dinitrophenyl)methoxy]-dimethylsilane

InChI

InChI=1S/C13H20N2O5Si/c1-13(2,3)21(4,5)20-9-10-6-11(14(16)17)8-12(7-10)15(18)19/h6-8H,9H2,1-5H3

InChI Key

RPNIMIMWWHERAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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